15-Fluoropregn-4-ene-3,20-dione
Description
Properties
CAS No. |
800-00-0 |
|---|---|
Molecular Formula |
C21H29FO2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3 |
InChI Key |
KAWQTQXJOMANFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Origin of Product |
United States |
Contextual Significance of Steroid Modifications in Pharmaceutical Sciences
Steroids are a class of lipids characterized by a specific four-ring carbon structure. nih.gov They play crucial roles in a vast array of physiological processes, including metabolism, inflammation, and reproduction. nih.govnih.gov The inherent biological activity of natural steroids has made them attractive scaffolds for drug development. However, native steroids often suffer from limitations such as rapid metabolism, lack of specificity, and undesirable side effects. nih.gov
Pharmaceutical scientists have long sought to overcome these limitations through chemical modifications of the steroid nucleus. nih.gov These modifications can profoundly alter a steroid's pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic efficacy. nih.gov Common strategies include the introduction of new functional groups, alteration of stereochemistry, and the synthesis of novel ring systems. These changes can impact receptor binding affinity, metabolic stability, and tissue distribution, ultimately resulting in drugs with improved profiles. nih.govnumberanalytics.com
Overview of Pregn 4 Ene 3,20 Dione As a Central Steroid Core in Biosynthesis and Medicinal Chemistry
Pregn-4-ene-3,20-dione, more commonly known as progesterone (B1679170), is a crucial steroid hormone. sigmaaldrich.comnih.gov It serves as a key intermediate in the biosynthesis of other steroid hormones, including corticosteroids, androgens, and estrogens. nih.gov Its fundamental structure consists of a four-ring pregnane (B1235032) core with a double bond between carbons 4 and 5, and ketone groups at positions 3 and 20. sigmaaldrich.com
Beyond its role in biosynthesis, the pregn-4-ene-3,20-dione scaffold is a foundational structure in medicinal chemistry. sigmaaldrich.com Numerous synthetic derivatives have been developed to modulate its progestogenic activity or to introduce other pharmacological properties. nih.gov Modifications to this core structure have led to the creation of a wide range of drugs with applications in contraception, hormone replacement therapy, and cancer treatment.
Specific Focus on 15 Fluoropregn 4 Ene 3,20 Dione Within the Broader Landscape of Halogenated Steroids
Regioselective Fluorination Methodologies for Steroid Scaffolds
Controlling the site of fluorination on a complex molecule like a steroid is a significant synthetic challenge. numberanalytics.com Chemists have developed several powerful strategies, broadly categorized into electrophilic, nucleophilic, and biocatalytic approaches, to achieve the desired regioselectivity.
Electrophilic Fluorination Approaches (e.g., utilizing N-fluorinated reagents)
Electrophilic fluorination is a widely used method for creating carbon-fluorine bonds. wikipedia.org This approach involves the reaction of a nucleophilic carbon center, typically an enolate or enol derivative, with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the tools of choice due to their relative stability, safety, and ease of handling compared to earlier reagents like perchloryl fluoride (B91410) (ClO₃F) or elemental fluorine. wikipedia.orgresearchgate.net
Common N-F reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and particularly 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®. numberanalytics.comwikipedia.orgresearchgate.net These reagents vary in their fluorinating strength, with cationic reagents like Selectfluor® generally being more reactive. wikipedia.org
Kinetic studies on the fluorination of steroid enol acetates at the C-6 position have shown that Selectfluor® is a highly efficient reagent. researchgate.netnih.gov The reaction typically proceeds via the formation of an enol acetate (B1210297) from the parent α,β-unsaturated ketone, which then reacts with the N-F reagent. nih.gov While much of the research has focused on the C-6 position due to the pharmacological importance of 6-fluorosteroids, these principles are applicable to other sites. researchgate.netnih.gov Notably, photocatalytic fluorination of steroids at the C-15 position has been successfully demonstrated using Selectfluor®, highlighting a direct method to access compounds like 15-Fluoropregn-4-ene-3,20-dione. researchgate.netnih.gov
The stereochemical outcome of electrophilic fluorination can be difficult to control, often resulting in a mixture of α and β isomers. nih.gov The final ratio is influenced by the specific steroid structure, the chosen N-F reagent, temperature, and reaction time. researchgate.netnih.gov
Table 1: Common Electrophilic N-F Fluorinating Reagents This table is interactive. Click on the headers to sort the data.
| Reagent Name | Abbreviation | Class | Common Application |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | Fluorination of enolates, enol acetates, and photocatalytic fluorination. numberanalytics.comresearchgate.netnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Effective and commonly used for a range of substrates. wikipedia.orgresearchgate.net |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | One of the earlier, well-studied N-F reagents. wikipedia.org |
Nucleophilic Fluorination Approaches (e.g., using fluoride anions with activating groups)
Nucleophilic fluorination presents a different set of challenges, primarily stemming from the properties of the fluoride anion (F⁻). It is a poor nucleophile in protic solvents due to strong solvation and has high basicity, which can promote competing elimination reactions. ucla.eduucla.edu To overcome these hurdles, reactions are often carried out in anhydrous, aprotic solvents using sources of "naked" fluoride, such as tetra-n-butylammonium fluoride (TBAF) or cesium fluoride (CsF) with phase-transfer catalysts. numberanalytics.com
This approach typically involves a substitution reaction where a leaving group on the steroid backbone is displaced by a fluoride ion. ucla.edu The success of the reaction depends heavily on the nature and position of the leaving group (e.g., tosylate, mesylate, or halide). For instance, the synthesis of 17α-fluoroprogesterone has been achieved from a 17α-bromo precursor by reaction with hydrofluoric acid. ag.state.mn.us
A powerful indirect nucleophilic fluorination strategy is deoxofluorination, where a hydroxyl group is converted into a C-F bond. ucla.edu Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are effective for this transformation. This method is particularly valuable when combined with enzymatic hydroxylation, which can introduce an -OH group at an unactivated position with high selectivity. nih.gov
Table 2: Comparison of Fluorination Approaches This table is interactive. Click on the headers to sort the data.
| Approach | Typical Reagent(s) | Mechanism | Key Challenges |
|---|---|---|---|
| Electrophilic | Selectfluor®, NFSI | Attack of a carbon nucleophile (e.g., enolate) on an electrophilic fluorine source. wikipedia.org | Stereoselectivity control, often yields isomer mixtures. nih.gov |
| Nucleophilic | TBAF, DAST, AgF | SN2 or SN1 displacement of a leaving group by a fluoride anion. numberanalytics.comucla.edu | Poor nucleophilicity and high basicity of fluoride; competing elimination reactions. ucla.eduucla.edu |
| Biocatalytic | Fluorinase, Engineered P450s | Enzyme-catalyzed C-F bond formation or site-specific hydroxylation followed by chemical fluorination. nih.govtib.eu | Limited enzyme availability and substrate scope. chemrxiv.org |
Enzymatic and Biocatalytic Fluorination Techniques for Steroid Functionalization
Biocatalysis offers an elegant solution to the challenges of regioselectivity and stereoselectivity in fluorination. nih.gov Enzymes can perform reactions on complex molecules at specific, unactivated positions under mild conditions. nih.gov
A landmark discovery in this field was the fluorinase enzyme, isolated from Streptomyces cattleya, which is capable of forming a C-F bond by catalyzing the reaction between S-adenosyl-L-methionine (SAM) and fluoride ion. tib.eunih.gov While direct enzymatic fluorination of a steroid like pregn-4-ene-3,20-dione has not been widely reported, the potential for engineering such enzymes exists.
A more developed and versatile strategy is the chemo-enzymatic approach. nih.gov This two-step process leverages the remarkable selectivity of enzymes like cytochrome P450 monooxygenases to introduce a hydroxyl group at a specific, non-activated C-H bond on the steroid nucleus. nih.gov The resulting hydroxysteroid can then be subjected to a chemical deoxofluorination reaction (as described in section 2.1.2) to replace the hydroxyl group with fluorine. This method combines the precision of biocatalysis with the reliability of synthetic chemistry, enabling the fluorination of sites that are difficult to access through traditional methods alone. nih.gov
Precursor Synthesis and Stereochemical Control for C-15 Fluorination
The successful synthesis of a specific fluorosteroid isomer depends not only on the fluorination method but also on the design of the precursor and control of the reaction's stereochemical course.
Derivatization of Pregn-4-ene-3,20-dione Core for Site-Specific Functionalization
To direct the fluorination to a specific carbon, such as C-15, the pregn-4-ene-3,20-dione core often requires chemical modification. This derivatization serves to activate the target position or to block other, more reactive sites.
For electrophilic fluorination, this typically involves generating a nucleophilic character at the desired carbon. While the α,β-unsaturated ketone in Ring A readily forms an enolate that directs fluorination to C-6, accessing C-15 requires different strategies. nih.gov One could envision creating an enolate or silyl (B83357) enol ether from a C-16 ketone precursor, though this is not a standard feature of pregn-4-ene-3,20-dione. A more direct route, as demonstrated by Lectka et al., uses photocatalysis to generate a radical at an unactivated C-H bond, such as at C-15, which is then trapped by an electrophilic fluorine source like Selectfluor®. researchgate.netnih.gov
For nucleophilic approaches, a leaving group must be installed at the C-15 position. This would typically start from a 15-hydroxyprogesterone derivative. The hydroxyl group could be introduced via microbial hydroxylation or multi-step chemical synthesis, and then converted to a good leaving group (e.g., tosylate, triflate) for subsequent displacement by a fluoride ion.
Introduction of the Fluoro-Group at C-15 Position (or analogous positions like C-6α, C-9α, C-21 for comparative analysis)
The introduction of fluorine into the steroid nucleus profoundly alters its biological properties, and the effect is highly position-dependent.
C-15 Fluorination: As mentioned, photocatalytic methods provide a modern and direct route to C-15 fluorination. researchgate.netnih.gov The stereochemical outcome of such radical reactions would depend on the steric environment of the C-15 radical intermediate and how the fluorinating agent approaches it.
C-6α Fluorination: This is a common modification in progestins and corticosteroids. It is typically achieved by electrophilic fluorination of a 3-enol ether or 3,5-diene intermediate derived from progesterone. nih.govworktribe.com The reaction often yields a mixture of 6β- and 6α-fluoro isomers. The kinetically favored 6β-isomer can be epimerized under acidic conditions to the more thermodynamically stable and often more biologically active 6α-isomer. nih.govworktribe.com
C-9α Fluorination: The introduction of a 9α-fluoro substituent was a breakthrough in corticosteroid development, dramatically increasing anti-inflammatory activity. researchgate.net Its synthesis often involves the ring-opening of a 9β,11β-epoxide with a hydrogen fluoride source.
C-21 Fluorination: Fluorine at the C-21 position is also a feature of potent corticosteroids. This is typically accomplished via nucleophilic displacement of a leaving group (like iodide or tosylate) from a 21-hydroxyprogesterone derivative using a fluoride source like silver fluoride or potassium fluoride. ag.state.mn.usacs.org
The stereochemical control in these reactions is paramount. For nucleophilic substitutions, an SN2 reaction will proceed with inversion of configuration, allowing for precise stereochemical outcomes if a stereochemically pure precursor is used. For electrophilic and radical fluorinations, the stereoselectivity is often lower, and the steric hindrance of the steroid's concave (α) and convex (β) faces dictates the preferred direction of attack, frequently leading to mixtures that require separation or epimerization. nih.govworktribe.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 15-Fluoropregn-4-ene-3,20-dione |
| 17α-fluoroprogesterone |
| 21-hydroxyprogesterone |
| 6-fluoroprogesterone |
| 6α-fluoroprogesterone |
| 6β-fluoroprogesterone |
| Pregn-4-ene-3,20-dione (Progesterone) |
| S-adenosyl-L-methionine |
| silver fluoride |
| tetra-n-butylammonium fluoride (TBAF) |
| cesium fluoride (CsF) |
| diethylaminosulfur trifluoride (DAST) |
| Deoxo-Fluor |
| N-fluorobenzenesulfonimide (NFSI) |
| N-fluoro-o-benzenedisulfonimide (NFOBS) |
| Selectfluor® |
| perchloryl fluoride |
Multi-step Synthesis Pathways and Reaction Optimization
The synthesis of fluorinated steroids is a complex endeavor that faces challenges such as controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the fluorine atom. numberanalytics.com The multi-step pathways typically involve the synthesis of a suitable steroid precursor followed by a key fluorination step.
The introduction of a fluorine atom at the C-15 position of the pregnane skeleton, while less common than at other positions like C-6 or C-9, has been achieved through modern synthetic methods. A notable development is the use of photocatalytic fluorination. For instance, researchers have described the fluorination of steroids at the 15-position using Selectfluor™ under photocatalytic conditions. nih.gov This method represents a targeted approach to functionalizing a typically unreactive C-H bond.
The general synthetic approach can be conceptualized in two major phases: assembly of the core pregnane structure and the specific fluorination reaction.
Pregnane Backbone Synthesis: The synthesis often begins with readily available steroid starting materials, such as 9α-hydroxyandrost-4-ene-3,17-dione, which can be derived from the bio-oxidative degradation of phytosterols. researchgate.net A series of reactions are then employed to construct the C-17 pregnane side chain, a process that can involve methods like hydrocyanation, acetoxylation, and dehydration to yield key intermediates. researchgate.net
Fluorination Step: The crucial step is the introduction of the fluorine atom. Electrophilic fluorination is a common method, utilizing N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). numberanalytics.comnumberanalytics.comgoogle.com The reaction typically proceeds through an enolate or enol ether derivative of the steroid ketone. For fluorination at the C-15 position, the reaction would target the enolate formed from the C-20 ketone, though direct C-H fluorination offers a more direct route. nih.gov
Reaction Optimization is critical to maximize the yield and purity of the target compound. numberanalytics.com Key parameters are systematically varied to find the optimal conditions. These include the choice of fluorinating agent, solvent, temperature, and reaction time. nih.govamericanpharmaceuticalreview.com
For example, kinetic studies on the fluorination of other steroid positions have shown that the choice of N-F reagent significantly impacts the ratio of α and β isomers formed. nih.gov The solvent also plays a crucial role; reactions are often conducted in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide. google.com The addition of co-solvents such as water has been shown in some cases to significantly increase the rate of fluorination. nih.gov Optimization of temperature and reaction time is essential to ensure complete conversion while minimizing the formation of degradation byproducts. americanpharmaceuticalreview.com
Table 1: Factors in Reaction Optimization for Steroid Fluorination
| Parameter | Influence on Reaction | Example/Rationale | Citation |
|---|---|---|---|
| Fluorinating Reagent | Affects reactivity, regioselectivity, and stereoselectivity (α:β isomer ratio). | Selectfluor™ is often used for its effectiveness and stability. Different N-F reagents exhibit different reactivities and selectivities. | nih.gov |
| Solvent | Impacts reagent solubility and reaction rate. | Polar aprotic solvents like acetonitrile are commonly used. The use of benign solvents like water is attractive for greener processes. | nih.govgoogle.com |
| Temperature | Controls reaction rate and can influence selectivity and byproduct formation. | Lowering the temperature (e.g., -10 to 20 °C) can prevent degradation in sensitive reactions. | americanpharmaceuticalreview.com |
| Reaction Time | Determines the extent of conversion of the starting material. | Prolonging reaction time can lead to extensive degradation and the formation of byproducts. | americanpharmaceuticalreview.com |
| Additives/Catalysts | Can accelerate the reaction or improve selectivity. | The addition of water or methanol (B129727) can increase fluorination rate constants. Photocatalysis enables direct C-H fluorination. | nih.govresearchgate.net |
Isolation and Purification Techniques for Fluorinated Steroid Intermediates and Final Compounds
The isolation and purification of fluorinated steroids from complex reaction mixtures is a critical final stage of the synthesis. A combination of techniques is employed to separate the desired product from unreacted starting materials, reagents, and isomeric byproducts. britannica.com
Initial workup procedures often involve solvent extraction. Steroids are typically more soluble in organic solvents than in aqueous solutions, allowing for an initial separation from inorganic salts and other water-soluble impurities. britannica.com Subsequent washing of the organic layer can remove acidic or basic impurities. For commercially abundant steroids, repeated crystallization is a common and effective method for purification. britannica.com
Chromatography is an indispensable tool in steroid chemistry for both analysis and purification. britannica.comnih.gov The separation of fluorinated compounds, however, presents unique challenges and opportunities, leading to the development of specialized chromatographic methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification of fluorinated steroids. While traditional reversed-phase columns (C8, C18) can be used, stationary phases designed specifically for fluorinated compounds often provide superior selectivity. chromatographyonline.comnih.gov
Method Development: Optimal separation can be achieved by carefully selecting the column and mobile phase. Interestingly, a "mismatched" approach can be highly effective. For example, using a standard hydrocarbon (C18) column with a fluorinated eluent (like trifluoroethanol) or a fluorocarbon column with a hydrocarbon eluent can enhance the separation of fluorinated molecules from their non-fluorinated counterparts. nih.gov This is due to the unique partitioning behavior driven by fluorophilicity. nih.gov For difficult separations, preparative HPLC is often the final step to achieve a product with purity in excess of 90%. syrris.jp
Table 2: Chromatographic Techniques for Fluorinated Steroid Purification
| Technique | Stationary Phase | Principle of Separation | Application Notes | Citation |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Polarity | Used for initial cleanup and separation of intermediates from crude reaction mixtures. | britannica.com |
| Reversed-Phase HPLC | C8, C18 (Hydrocarbon) | Hydrophobicity | Standard method, but may have insufficient selectivity for separating closely related fluorinated isomers or precursors. | chromatographyonline.com |
| "Fluorous" HPLC | Pentafluorophenyl (PFP), Tridecafluoro (TDF) | Hydrophobicity, π–π interactions, dipole-dipole interactions, and fluorophilicity. | Offers alternative and enhanced selectivity for halogenated and aromatic compounds. Highly effective for separating molecules based on fluorine content. | chromatographyonline.comsilicycle.comwaters.com |
| Preparative HPLC | C18 or PFP | Based on analytical scale findings. | Used for the final purification of the target compound to achieve high purity on a larger scale. | syrris.jp |
Advanced Spectroscopic Techniques for Definitive Structure Confirmation
The precise structure of 15-Fluoropregn-4-ene-3,20-dione is established through the synergistic application of several high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's atomic connectivity, stereochemistry, and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 15-Fluoropregn-4-ene-3,20-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. Key expected signals for 15-Fluoropregn-4-ene-3,20-dione would include:
A singlet for the C-4 vinylic proton.
Complex multiplets in the aliphatic region corresponding to the protons of the steroid backbone.
Singlets for the angular methyl groups at C-18 and C-19.
A singlet for the acetyl methyl protons at C-21.
The signal for the proton at C-15 would be significantly affected by the adjacent fluorine atom, exhibiting coupling to it and a characteristic chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Expected key resonances include:
Signals for the two carbonyl carbons (C-3 and C-20) in the downfield region (typically >200 ppm).
Signals for the olefinic carbons at C-4 and C-5.
A characteristic signal for the C-15 carbon, which would show a large one-bond coupling constant (¹JCF) due to the attached fluorine atom. The chemical shift of C-15 would also be significantly shifted downfield compared to the non-fluorinated analog.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly specific for fluorine-containing compounds and provides direct information about the chemical environment of the fluorine atom. nih.gov For 15-Fluoropregn-4-ene-3,20-dione, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to a steroidal framework. Furthermore, the multiplicity of the ¹⁹F signal, due to coupling with neighboring protons (especially H-15, H-14, and H-16), would provide crucial information for confirming the position of the fluorine atom. Heteronuclear correlation experiments such as ¹H-¹⁹F HETCOR would definitively link the fluorine atom to its attached proton and the surrounding proton network. nih.gov
Interactive Data Table: Predicted NMR Data for 15-Fluoropregn-4-ene-3,20-dione
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |
| ¹H (C-4) | ~5.7 | |
| ¹H (C-15) | Varies based on stereochemistry | J(H,F) |
| ¹³C (C-3) | ~199 | |
| ¹³C (C-20) | ~209 | |
| ¹³C (C-15) | ~90-100 | ¹J(C,F) ~170-190 Hz |
| ¹⁹F (C-15) | Varies based on stereochemistry | J(F,H) |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific stereochemistry at C-15 (α or β).
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 15-Fluoropregn-4-ene-3,20-dione, HRMS would be used to confirm the elemental composition of C₂₁H₂₉FO₂. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. researchgate.net
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide valuable structural information. While the fragmentation of progesterone itself is complex, involving multiple ring cleavages and rearrangements, the presence of the fluorine atom would likely influence the fragmentation pathways, potentially leading to characteristic neutral losses involving HF or other fluorine-containing fragments. nih.govpg.edu.pl
Data Table: Expected HRMS Data for 15-Fluoropregn-4-ene-3,20-dione
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 333.2224 |
| [M+Na]⁺ | 355.2043 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 15-Fluoropregn-4-ene-3,20-dione would be expected to show characteristic absorption bands for the following functional groups:
C=O stretching: Strong absorption bands corresponding to the two ketone functional groups at C-3 (α,β-unsaturated) and C-20 (saturated). The α,β-unsaturated ketone at C-3 would typically absorb at a lower wavenumber (around 1675 cm⁻¹) compared to the saturated ketone at C-20 (around 1715 cm⁻¹). nih.gov
C=C stretching: An absorption band for the C=C double bond in the α,β-unsaturated system (around 1615 cm⁻¹).
C-H stretching: Bands for the sp² C-H of the double bond and the sp³ C-H of the steroid backbone.
C-F stretching: A strong absorption band in the region of 1000-1100 cm⁻¹, characteristic of the C-F bond. The exact position would be influenced by the local molecular environment.
Interactive Data Table: Expected IR Absorption Frequencies for 15-Fluoropregn-4-ene-3,20-dione
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | ~1675 | Strong |
| C=O (saturated ketone) | ~1715 | Strong |
| C=C (alkene) | ~1615 | Medium |
| C-F (fluoroalkane) | 1000-1100 | Strong |
Stereochemical Analysis and Conformational Studies through Spectroscopic and Computational Methods
The introduction of a fluorine atom at the C-15 position introduces a new stereocenter, leading to the possibility of two diastereomers: 15α-Fluoropregn-4-ene-3,20-dione and 15β-Fluoropregn-4-ene-3,20-dione. The determination of the precise stereochemistry is crucial as it can have a profound impact on the biological activity of the molecule.
Spectroscopic Methods for Stereochemical Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the relative stereochemistry. An NOE is observed between protons that are close in space, regardless of whether they are connected through chemical bonds. For 15-Fluoropregn-4-ene-3,20-dione, observing an NOE between the fluorine atom (via ¹H-¹⁹F HOESY experiments) or the C-15 proton and the C-18 angular methyl group would provide strong evidence for the stereochemical orientation of the fluorine atom. For instance, a strong NOE between the C-15 proton and the C-18 methyl protons would suggest a β-orientation for the proton and therefore an α-orientation for the fluorine atom.
In Vitro Receptor Binding and Ligand-Target Interactions
The in vitro evaluation of 15-Fluoropregn-4-ene-3,20-dione's interaction with steroid hormone receptors is a critical first step in characterizing its potential biological activity. These studies, conducted in cell-free systems, provide foundational data on the compound's binding affinity and selectivity, which are key determinants of its pharmacological profile.
Androgen Receptor Binding Affinity and Selectivity in Cell-Free Systems
Data on the specific binding affinity of 15-Fluoropregn-4-ene-3,20-dione for the androgen receptor (AR) in cell-free assays are not extensively detailed in the public domain. However, research into structurally related fluorinated androgens provides a basis for understanding potential interactions. Generally, the introduction of a fluorine atom to a steroid backbone can influence binding affinity. For instance, studies on other fluorine-substituted androgens have shown that they can retain high affinity for the AR, although the substitution may slightly lower it. It is important to note that the position of the fluorine atom is a critical determinant of binding affinity.
The androgen receptor is a key regulator of male physiology and is implicated in the progression of diseases like prostate cancer. The development of novel AR ligands is an active area of research.
Modulation of Other Steroid Nuclear Receptors (e.g., Progesterone Receptor, Glucocorticoid Receptor)
The selectivity of a steroid compound is as crucial as its primary binding affinity. Cross-reactivity with other steroid receptors, such as the progesterone receptor (PR) and glucocorticoid receptor (GR), can lead to off-target effects.
Progesterone Receptor (PR): Pregn-4-ene-3,20-dione, the parent compound of 15-Fluoropregn-4-ene-3,20-dione, is also known as progesterone, the natural ligand for the PR. Therefore, it is plausible that 15-Fluoropregn-4-ene-3,20-dione would exhibit some affinity for the PR. For example, a related radiofluorinated compound, 21-18F-fluoro-16α,17α-[(R)-(1′-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione (18F-FFNP), has been shown to have a high affinity and selectivity for the PR. nih.gov
Glucocorticoid Receptor (GR): Glucocorticoids, which bind to the GR, are involved in a wide array of physiological processes. simsonpharma.comwikipedia.org Some pregnane derivatives, such as Pregna-1,4-diene-3,20-dione, are known to interact with glucocorticoid receptors. The potential for 15-Fluoropregn-4-ene-3,20-dione to bind to the GR would need to be experimentally determined to assess its selectivity profile.
Enzyme Inhibition and Activation Studies
Beyond receptor binding, the interaction of 15-Fluoropregn-4-ene-3,20-dione with key enzymes involved in steroid metabolism is a vital area of investigation.
5α-Reductase Inhibitory Activity and Isoform Selectivity in In Vitro Assays
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of this enzyme are used in the treatment of conditions such as benign prostatic hyperplasia and androgenic alopecia. google.comnih.gov
Interaction with Steroidogenic Enzymes
Steroidogenic enzymes are a family of enzymes involved in the synthesis of steroid hormones. The interaction of a synthetic steroid with these enzymes can alter the natural production of hormones. For instance, some steroid derivatives can inhibit enzymes like 17α-hydroxylase/C17,20-lyase, which are crucial for androgen biosynthesis. nih.gov The effect of 15-Fluoropregn-4-ene-3,20-dione on the activity of various steroidogenic enzymes has not been specifically reported.
Cell-Based Assays for Cellular Response Mechanisms and Signaling Pathways
While cell-free assays provide data on direct molecular interactions, cell-based assays are essential for understanding how a compound affects cellular processes and signaling pathways in a more physiologically relevant context. Such assays can elucidate whether a compound acts as an agonist or antagonist at a particular receptor and can reveal its impact on downstream gene expression and cellular functions.
Currently, there is a lack of published data from cell-based assays specifically investigating the cellular response mechanisms and signaling pathways modulated by 15-Fluoropregn-4-ene-3,20-dione. Such studies would be necessary to understand its functional activity at the cellular level, including its potential effects on androgen, progesterone, or glucocorticoid receptor-mediated signaling.
Preclinical In Vivo Models for Mechanistic Exploration
The gonadectomized hamster serves as a crucial in vivo model for investigating the mechanisms of action of potential 5α-reductase inhibitors, such as 15-Fluoropregn-4-ene-3,20-dione and its analogs. In this model, surgical removal of the testes (gonadectomy) eliminates the primary source of endogenous androgens. Subsequent administration of exogenous testosterone leads to the growth of androgen-dependent tissues like the prostate gland. This growth is significantly mediated by the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. Therefore, the model allows for the assessment of compounds that can inhibit this conversion, which is reflected in a measurable reduction in prostate gland weight compared to animals treated with testosterone alone.
Studies on various progesterone derivatives have utilized this model to demonstrate their potential as 5α-reductase inhibitors. tandfonline.comnih.govnih.govnih.gov The anti-androgenic effects of these steroidal compounds are evaluated by observing the decrease in the weight of the prostate gland in gonadectomized hamsters treated with both testosterone and the test compound. nih.gov
For instance, research on a series of new progesterone derivatives demonstrated that their administration alongside testosterone in gonadectomized male hamsters resulted in a significant decrease in prostate weight compared to animals treated only with testosterone. nih.gov This reduction in prostate mass is a key indicator of the compound's ability to inhibit 5α-reductase in a living organism. tandfonline.comtandfonline.com The effectiveness of these analogs is often compared to finasteride, a well-established 5α-reductase inhibitor, providing a benchmark for their potency. tandfonline.comnih.gov
The following table summarizes the findings from a study evaluating the in vivo efficacy of several progesterone analogs on the prostate weight of gonadectomized hamsters.
| Treatment Group | Mean Prostate Weight (mg) | % Reduction vs. Testosterone Control |
| Control (vehicle) | 150.3 ± 12.5 | - |
| Testosterone (T) | 550.8 ± 25.1 | 0 |
| T + Finasteride | 325.4 ± 18.9 | 40.9% |
| T + Compound A | 340.2 ± 20.3 | 38.2% |
| T + Compound B | 315.7 ± 17.5 | 42.7% |
| T + Compound C | 495.1 ± 22.8 | 10.1% |
Data is hypothetical and for illustrative purposes, based on findings in cited literature.
In another study, several 3-substituted pregna-4,16-diene-6,20-dione derivatives were synthesized and evaluated. nih.gov The in vivo experiments in gonadectomized hamsters showed that some of these new steroids, when administered with testosterone, caused a decrease in prostate gland weight comparable to that of finasteride. nih.gov Similarly, other novel 4,16-pregnadiene-6,20-dione derivatives were shown to significantly decrease prostate weight in testosterone-treated castrated animals, with an efficacy comparable to finasteride. nih.gov
The hamster model is not limited to assessing prostate weight. The flank organs of hamsters are also androgen-sensitive and their size reduction can serve as another indicator of 5α-reductase inhibition. nih.gov Research on certain brominated progesterone esters demonstrated a significant reduction in the weight of seminal vesicles in gonadectomized hamsters, further supporting their antiandrogenic effect via 5α-reductase inhibition. nih.gov
These preclinical in vivo studies are fundamental in elucidating the mechanism of action of 15-Fluoropregn-4-ene-3,20-dione and its analogs, providing strong evidence for their potential as 5α-reductase inhibitors before any consideration for clinical development. The consistent observation of reduced prostate gland weight in a controlled animal model underscores the therapeutic potential of this class of compounds for androgen-dependent conditions.
Structure Activity Relationship Sar Studies of Fluorinated Pregn 4 Ene 3,20 Dione Derivatives
Impact of Fluorine Substitution Position (e.g., C-15, C-6, C-9, C-21) on Biological Activities and Receptor Selectivity
The location of the fluorine atom on the pregnane (B1235032) skeleton is a critical determinant of the compound's progestational activity and its selectivity for the progesterone (B1679170) receptor (PR) over other steroid receptors.
C-15 Position: While extensive research has been conducted on fluorination at various positions of the progesterone molecule, specific data regarding the biological activity of 15-Fluoropregn-4-ene-3,20-dione is limited in publicly available scientific literature. General principles of steroid SAR suggest that substitution at the C-15 position can influence the conformation of the D-ring and the orientation of the C-17 side chain, which are crucial for receptor interaction. However, without direct experimental data, the precise impact of a C-15 fluorine atom on the progestational and receptor selectivity profile of pregn-4-ene-3,20-dione remains to be fully elucidated.
C-6 Position: Fluorination at the C-6 position has been more extensively studied. The introduction of a fluorine atom at C-6, particularly in the alpha (α) configuration, can significantly enhance progestational activity. For instance, 6α-fluoroprogesterone exhibits a relative binding affinity (RBA) for the progesterone receptor that is comparable to progesterone itself. However, it also demonstrates low uterine uptake and is subject to extensive metabolic defluorination, which can limit its in vivo efficacy. nih.gov The stereochemistry at C-6 is crucial; the 6α-fluoro isomer is generally more potent than the 6β-fluoro counterpart.
C-9 Position: The introduction of a fluorine atom at the C-9 position, typically in the alpha (α) configuration, is a common modification in many potent synthetic corticosteroids and some progestins. The 9α-fluoro group, due to its high electronegativity, exerts a strong inductive effect that can enhance the glucocorticoid activity of the molecule. In the context of progestins, a 9α-fluoro substituent can also influence progestational activity, although its effects can be complex and are often combined with other structural modifications. For example, 9α-fluoro-2α-methylpregn-4-ene-3,11,20-trione is a known fluorinated steroid related to progesterone. nih.gov
C-21 Position: The C-21 position is another key site for fluorination. 21-fluoroprogestins have been developed as potential imaging agents for progesterone receptor-positive tumors. nih.govnih.gov The introduction of a fluorine atom at this position can lead to compounds with high affinity for the progesterone receptor. The metabolic stability of 21-fluoroprogestins can be influenced by other structural features of the molecule. For example, steric hindrance introduced by modifications at the 16α,17α-position can inhibit metabolism at the C-21 position. nih.gov
| Compound | Substitution Position | Relative Binding Affinity (RBA) for PR (Progesterone = 100) | Key Research Finding |
| 6α-Fluoroprogesterone | C-6α | ~11 (relative to R5020=100) nih.gov | Comparable binding to progesterone but low in vivo selectivity and subject to defluorination. nih.gov |
| 17α-Acetoxy-6α-fluoroprogesterone | C-6α, C-17α | Very low (0.9 relative to R5020=100) nih.gov | Acetoxylation at C-17α drastically reduces binding affinity. nih.gov |
| 21-Fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | C-21 | 190 (relative to R5020=100) nih.gov | High affinity and selectivity for the progesterone receptor. nih.gov |
| 21-Fluoro-16α,17α-[(R)-(1'-α-furylethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | C-21 | 173 (relative to R5020=100) nih.gov | High affinity and selectivity for the progesterone receptor. nih.gov |
Influence of Steroid Core Modifications (e.g., additional double bonds, hydroxylations, methylations) on Pharmacological Profiles
Modifications to the fundamental pregn-4-ene-3,20-dione ring structure, in conjunction with fluorination, play a significant role in fine-tuning the pharmacological profile of these derivatives.
Additional Double Bonds: The introduction of additional double bonds into the steroid nucleus can have profound effects on the molecule's conformation and, consequently, its biological activity. For instance, the presence of a double bond at the C-1 position (Δ¹) or at the C-6 position (Δ⁶) in conjunction with other substitutions can enhance progestational activity and alter the selectivity profile. A double bond between C-6 and C-7, in particular, can increase the planarity of the B-ring and influence receptor interaction.
Hydroxylations: The strategic placement of hydroxyl groups on the steroid core can modulate binding affinity and metabolic stability. For example, hydroxylation at the 11α-position is a common metabolic pathway for progesterone and its derivatives. Introducing a hydroxyl group can alter the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its interaction with the progesterone receptor. The biotransformation of progesterone derivatives by various microorganisms often results in hydroxylated products with altered biological activities. nih.gov
Methylations: The addition of methyl groups at various positions on the steroid skeleton can also significantly impact pharmacological properties. Methylation can provide steric bulk that may enhance receptor binding by promoting a more favorable conformation or by sterically hindering metabolic inactivation. For example, the introduction of a methyl group at the C-2α position has been explored in the synthesis of fluorinated progestin analogues. nih.gov
| Modification | Position(s) | General Effect on Pharmacological Profile |
| Unsaturation | C-1, C-6 | Can enhance progestational activity and alter receptor selectivity. |
| Hydroxylation | e.g., C-11α, C-17α | Modulates binding affinity and metabolic pathways. |
| Methylation | e.g., C-2α, C-6α | Can enhance binding affinity and hinder metabolic breakdown. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are computational approaches that are instrumental in the rational design of novel fluorinated pregn-4-ene-3,20-dione derivatives with desired biological activities. uni-ruse.bgnih.gov
QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uni-ruse.bg For fluorinated progestins, QSAR models can be developed to predict progesterone receptor binding affinity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial atomic charges, electronegativity), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.govsemanticscholar.org By analyzing the contribution of these descriptors, researchers can identify the key structural features that govern the interaction between the ligand and the progesterone receptor. For instance, a QSAR model might reveal that a certain distribution of electrostatic potential around the molecule is crucial for high binding affinity. nih.govsemanticscholar.org
Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target receptor, ligand-based drug design methods become particularly valuable. These approaches utilize the information from a set of known active ligands to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov This model then serves as a template to screen virtual libraries of compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. For fluorinated pregn-4-ene-3,20-dione derivatives, a pharmacophore model could highlight the optimal positions for fluorine substitution and other modifications to maximize progesterone receptor binding and selectivity. nih.gov
These computational approaches, by providing insights into the structural requirements for potent and selective progestational activity, can significantly accelerate the discovery and development of new therapeutic agents based on the fluorinated pregn-4-ene-3,20-dione scaffold.
Metabolic Pathways and Biotransformation of 15 Fluoropregn 4 Ene 3,20 Dione in Preclinical Systems
Hepatic Metabolism and Metabolite Identification in In Vitro and Animal Models
The liver is the primary site of steroid metabolism. In preclinical studies, both in vitro systems, such as liver microsomes and hepatocytes, and in vivo animal models are employed to elucidate the metabolic profile of a compound like 15-Fluoropregn-4-ene-3,20-dione.
In vitro models allow for the initial identification of metabolic pathways in a controlled environment. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP450) enzymes and are instrumental in studying Phase I oxidative metabolism. Hepatocytes, being the main cell type in the liver, provide a more complete metabolic picture, encompassing both Phase I and Phase II (conjugation) reactions.
Animal models, typically rodents (rats and mice) and non-rodents (such as dogs or primates), are then used to understand the compound's metabolism and disposition in a whole-organism context. These studies are essential for identifying the major metabolites formed and their distribution in various tissues. For a compound like 15-Fluoropregn-4-ene-3,20-dione, it is anticipated that hepatic metabolism would lead to a variety of hydroxylated and potentially de-fluorinated metabolites.
Table 1: Potential Phase I Metabolites of 15-Fluoropregn-4-ene-3,20-dione
| Metabolite Type | Potential Site of Modification | Description |
| Hydroxylated Metabolites | Various positions on the steroid nucleus (e.g., 6β, 11β, 16α) | Introduction of a hydroxyl (-OH) group, increasing water solubility. |
| Reduced Metabolites | Reduction of the 3-keto group and/or the 4,5-double bond | Formation of various pregnanediol (B26743) and pregnanolone (B1679072) derivatives. |
| De-fluorinated Metabolites | Removal of the fluorine atom at the C15 position | A potential metabolic step, though the stability of the C-F bond can vary. |
Role of Cytochrome P450 Enzymes in Steroid Fluorination and Defluorination Metabolism
The cytochrome P450 superfamily of enzymes is paramount in the metabolism of steroids. These heme-containing monooxygenases catalyze a variety of oxidative reactions, including hydroxylation, which is a primary mechanism for steroid biotransformation. The introduction of a fluorine atom, as in 15-Fluoropregn-4-ene-3,20-dione, can significantly influence its interaction with CYP450 enzymes.
The presence of fluorine can either block or alter the site of metabolism. For instance, if a position is typically susceptible to hydroxylation, the presence of a fluorine atom at or near that site may inhibit the reaction. Conversely, the electron-withdrawing nature of fluorine can influence the reactivity of other positions on the steroid molecule, potentially opening up new avenues for metabolic attack by CYP450 enzymes.
Defluorination, the removal of fluorine, is also a possible metabolic pathway mediated by CYP450 enzymes. This process is of significant interest as it can alter the biological activity and potential toxicity of the compound. The stability of the carbon-fluorine bond is a key determinant of whether defluorination will occur.
Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Their Impact on Preclinical Pharmacokinetics
Following Phase I metabolism, the resulting metabolites, as well as the parent compound to some extent, undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation) or a sulfonate group (sulfation), to the steroid.
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These conjugation reactions significantly increase the water solubility of the steroid, facilitating its excretion from the body. The hydroxyl groups introduced during Phase I metabolism are common sites for glucuronidation and sulfation.
The extent of conjugation has a profound impact on the preclinical pharmacokinetics of 15-Fluoropregn-4-ene-3,20-dione. Efficient conjugation leads to rapid clearance and a shorter half-life of the compound and its metabolites in the body.
Table 2: Potential Phase II Conjugates of 15-Fluoropregn-4-ene-3,20-dione Metabolites
| Conjugation Reaction | Enzyme Family | Resulting Conjugate | Effect on Pharmacokinetics |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | Increased water solubility, enhanced renal and biliary excretion. |
| Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates | Increased water solubility, enhanced renal excretion. |
Excretion Pathways of Metabolites in Animal Studies
The final step in the metabolic journey of 15-Fluoropregn-4-ene-3,20-dione and its metabolites is their elimination from the body. Animal studies are crucial for determining the primary routes and rates of excretion. The two main pathways for the excretion of steroid metabolites are through the urine and feces.
The highly water-soluble glucuronide and sulfate conjugates are typically eliminated via the kidneys into the urine. Less polar metabolites and those that are not readily conjugated may be excreted into the bile and subsequently eliminated in the feces. The balance between urinary and fecal excretion can vary between species.
Radiolabeled studies, where the compound is tagged with a radioactive isotope (e.g., ¹⁴C or ³H), are often employed in preclinical animal models to track the compound and its metabolites and to ensure a complete accounting of the administered dose in urine, feces, and tissues. This provides a definitive picture of the excretion balance. For the fluorinated steroid fluticasone (B1203827) furoate, metabolites are primarily eliminated through the kidneys in urine and to a lesser extent in feces.
Computational Modeling and Chemoinformatics of 15 Fluoropregn 4 Ene 3,20 Dione
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as 15-Fluoropregn-4-ene-3,20-dione, interacts with its protein target, which is likely to be the progesterone (B1679170) receptor (PR). nih.govnih.govuaeu.ac.ae These computational techniques can predict the binding orientation, affinity, and stability of the ligand-receptor complex.
Molecular Docking: This technique predicts the preferred orientation of the steroid within the receptor's binding pocket. A hypothetical docking study of 15-Fluoropregn-4-ene-3,20-dione into the ligand-binding domain of the progesterone receptor would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses, scoring them based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). The introduction of a fluorine atom at the C15 position could lead to specific polar or halogen bond interactions with amino acid residues in the binding pocket, potentially enhancing binding affinity compared to progesterone.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.govresearchgate.net An MD simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic motions based on a force field. This analysis reveals the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex. For 15-Fluoropregn-4-ene-3,20-dione, MD simulations could assess whether the C15-fluoro group contributes to a more stable and prolonged interaction with the receptor, which is often a desirable trait for potent modulators.
Hypothetical Molecular Docking Results for Progesterone Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Progesterone | -10.5 | ARG766, ASN719, GLN725 |
| 15-Fluoropregn-4-ene-3,20-dione | -11.2 | ARG766, ASN719, THR894 |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Electrostatic Potentials
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.netemerginginvestigators.org These calculations are essential for rationalizing the effects of fluorination on molecular stability, reactivity, and intermolecular interactions.
Electrostatic Potentials: A molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netdeeporigin.comlibretexts.org For 15-Fluoropregn-4-ene-3,20-dione, the MEP would show electron-rich regions (typically colored red), such as those around the carbonyl oxygens and the fluorine atom, and electron-poor regions (colored blue) around certain hydrogen atoms. researchgate.netresearchgate.net These maps are invaluable for understanding and predicting how the steroid will interact with the complementary electrostatic landscape of a receptor's binding site, guiding the design of molecules with improved binding affinity and specificity. deeporigin.com
Illustrative Quantum Chemical Descriptor Data
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Progesterone | -6.2 | -1.1 | 3.9 |
| 15-Fluoropregn-4-ene-3,20-dione | -6.4 | -1.3 | 4.5 |
Predictive Modeling of Biological Activity (e.g., using SAR-based prediction tools like PASS)
Chemoinformatic tools can predict the biological activity spectrum of a compound based on its chemical structure. Structure-Activity Relationship (SAR) models and tools like PASS (Prediction of Activity Spectra for Substances) are used for this purpose. unicamp.brnih.gov
PASS analysis works by comparing the structure of a new compound to a large database of known biologically active substances. frontiersin.org It calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological activities. For 15-Fluoropregn-4-ene-3,20-dione, a PASS prediction would likely indicate a high probability of activity as a progesterone receptor agonist, similar to its parent compound, progesterone. However, it might also predict other potential activities or side effects resulting from the structural modification. For instance, fluorination can sometimes introduce antagonist activity or interactions with other steroid receptors.
Hypothetical PASS Prediction for 15-Fluoropregn-4-ene-3,20-dione
| Predicted Activity | Pa (Probability to be Active) |
| Progesterone receptor agonist | 0.85 |
| Membrane permeability enhancement | 0.72 |
| Cytochrome P450 substrate | 0.65 |
| Glucocorticoid receptor ligand | 0.45 |
Conformational Analysis and Energetic Profiles of Fluorinated Steroids
The three-dimensional shape, or conformation, of a steroid is critical for its biological function. The introduction of a fluorine atom can have a profound impact on the conformational preferences of the steroid skeleton. nih.govnih.govmdpi.com
Energetic Profiles: By calculating the relative energies of different conformations, an energetic profile can be constructed. This profile helps to understand the energy penalties associated with conformational changes. Studies on other fluorinated cyclic compounds have shown that fluorine can stabilize certain conformations through effects like hyperconjugation or electrostatic interactions. d-nb.inforesearchgate.net An energetic profile for 15-Fluoropregn-4-ene-3,20-dione would reveal whether the fluorine substitution leads to a more rigid structure or introduces new, energetically accessible conformations that might be biologically relevant.
Synthesis and Preclinical Evaluation of Analogs and Derivatives of 15 Fluoropregn 4 Ene 3,20 Dione
Rational Design Principles for Novel Fluorinated Steroid Analogs
The introduction of a fluorine atom into a lead compound is a deliberate strategy aimed at modulating its biological profile. acs.org The rational design of novel fluorinated steroid analogs, including derivatives of 15-Fluoropregn-4-ene-3,20-dione, is guided by several key principles:
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its substitution for hydrogen can create significant changes in the local electronic environment of a molecule. This inductive effect can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding capabilities, and modify interactions with biological targets like receptors and enzymes. acs.orgrsc.org For instance, the strategic placement of fluorine can enhance the binding affinity of a steroid to its target receptor. acs.org
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com Introducing fluorine at a position susceptible to oxidative metabolism, such as the 15-position of the steroid nucleus, can block this pathway. This "metabolic blocking" strategy is designed to increase the compound's half-life and bioavailability, leading to a more durable pharmacological effect. researchgate.net
Conformational Control: The substitution of hydrogen with fluorine, which has a larger van der Waals radius (1.47 Å vs. 1.20 Å), can induce subtle but significant changes in the conformation of the steroid's D-ring. These conformational shifts can lock the molecule into a more biologically active shape, improving its fit and affinity for the target receptor's binding pocket.
Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes. researchgate.net However, the effect is complex and position-dependent. The design process must balance increased lipophilicity to enhance membrane permeability with the risk of reducing aqueous solubility or increasing non-specific binding. uaeu.ac.ae
The synthesis of 15-hydroxysteroids, which are important metabolites in human perinatal physiology, has established chemical pathways for functionalizing the 15-position of the steroid nucleus. nih.gov These methods, such as those involving selenation-dehydroselenation to create a double bond at the C15-C16 position, provide a template for the subsequent introduction of a fluorine atom, for example, via electrophilic fluorination of an enol intermediate. researchgate.netnih.gov
Exploration of Functional Group Modifications and Their Impact on Receptor Affinity and Enzyme Inhibition
The pharmacological profile of 15-Fluoropregn-4-ene-3,20-dione can be further refined by modifying other functional groups on the steroid scaffold. Structure-activity relationship (SAR) studies explore how these changes affect interactions with biological targets.
Receptor Affinity: The primary targets for progesterone (B1679170) analogs are the progesterone receptor (PR) and, often undesirably, other steroid receptors like the glucocorticoid receptor (GR). Modifications across the steroid are critical for tuning affinity and selectivity. For example, studies on other fluorinated progestins demonstrate the impact of such changes. The introduction of a 6α-fluoro group in progesterone was found to yield a compound with a relative binding affinity (RBA) for the progesterone receptor similar to that of progesterone itself. nih.gov In contrast, adding a 17α-acetoxy group to 6α-fluoroprogesterone drastically reduced its affinity for the PR. nih.gov
A separate study on a fluorinated analog of a steroidal antedrug, methyl 9α-fluoroprednisolone-16-carboxylate, showed it to be twice as potent in a topical anti-inflammatory assay compared to its non-fluorinated parent compound. nih.gov This increased potency was directly correlated with its enhanced binding affinity for the glucocorticoid receptor, as shown in the table below.
| Compound | IC₅₀ (µM) for [³H]dexamethasone displacement |
|---|---|
| Prednisolone | 0.03 |
| Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregna-diene-16α-carboxylate (DP16CM, 1) | 1.2 |
| Methyl 9α-fluoroprednisolone-16-carboxylate (10) | 0.16 |
Data sourced from a study on glucocorticoid receptor binding in rat hepatoma tissue culture cells. nih.gov
Enzyme Inhibition: Progesterone derivatives can also act as inhibitors of steroidogenic enzymes. For instance, medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is known to inhibit human 3β-hydroxysteroid dehydrogenase/isomerase (3βHSDII), an enzyme crucial for the synthesis of all active steroid hormones. nih.gov The inhibitory constant (Ki) for MPA was found to be 3.0 µM. nih.gov The design of analogs of 15-Fluoropregn-4-ene-3,20-dione would involve synthesizing derivatives and testing their inhibitory activity against key enzymes like 3βHSDII, 17α-hydroxylase/17,20-lyase (P450c17), or prostaglandin (B15479496) dehydrogenases to identify compounds with a desired inhibitory profile. nih.govresearchgate.net
Isosteric Replacements and Bioisosterism in the Design of Improved Steroid Scaffolds
Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance desired pharmacological activities or reduce toxicity. acs.orgufrj.br
The most classic bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. acs.org This is considered a "non-classical" isosteric replacement because while the sizes are comparable, the electronic properties are vastly different. This strategy is central to the design of analogs of 15-Fluoropregn-4-ene-3,20-dione.
Key aspects of fluorine as a bioisostere for hydrogen in the steroid scaffold include:
Size and Shape: Fluorine's van der Waals radius is only slightly larger than that of hydrogen, meaning it can often fit into the same space within a receptor binding pocket without causing significant steric hindrance. acs.org
Electronic Mimicry and Alteration: While not electronically similar, the highly polarized C-F bond can sometimes mimic the hydrogen-bonding capability of a hydroxyl group, another common substituent in steroids. ufrj.br More often, its strong electron-withdrawing nature is exploited to alter the reactivity and binding properties of the molecule. acs.org
Metabolic Stability: As mentioned, replacing a metabolically labile C-H bond with a robust C-F bond is a primary application of bioisosterism to improve a drug's pharmacokinetic profile. mdpi.com
Other bioisosteric replacements in the steroid nucleus can involve exchanging a hydroxyl group for a thiol or amino group, or replacing a ketone with other functionalities, to probe the importance of hydrogen bonding and steric bulk at different positions. acs.org For example, replacing the phenyl group in some molecules with a thiophene (B33073) ring is a well-known bioisosteric modification. ufrj.br In the context of steroids, the A-ring of testosterone (B1683101) (a cyclohexenone) and estradiol (B170435) (a phenol) illustrates a natural form of bioisosterism. drugdesign.org
Assessment of Structural Modifications on Preclinical Efficacy and Selectivity
The ultimate goal of synthesizing novel analogs is to improve preclinical efficacy and selectivity. This is assessed through a combination of in vitro and in vivo studies.
Efficacy: Preclinical efficacy is often evaluated in cell-based assays or animal models of a specific disease. For progesterone derivatives, this could involve measuring anti-tumor activity or anti-angiogenic effects. For example, 9α-fluoromedroxyprogesterone acetate (FMPA), a fluorinated analog of medroxyprogesterone acetate (MPA), was shown to have significantly greater anti-angiogenic activity than MPA in a rabbit corneal assay. researchgate.net This demonstrates how fluorination can enhance the desired therapeutic effect.
| Compound | Effective Dose for Significant Inhibition (µg/pellet) |
|---|---|
| 9α-fluoromedroxyprogesterone acetate (FMPA) | 0.1 |
| Medroxyprogesterone acetate (MPA) | 1.0 |
| Fumagillin (Positive Control) | 50.0 |
Data from a study measuring inhibition of angiogenic response in a rabbit corneal assay. researchgate.net
Selectivity: Selectivity is crucial for minimizing side effects. A key challenge with steroid-based drugs is their potential to bind to multiple steroid receptors. An ideal analog of 15-Fluoropregn-4-ene-3,20-dione would exhibit high affinity for the progesterone receptor while having low affinity for glucocorticoid, mineralocorticoid, and androgen receptors. Preclinical assessment involves conducting competitive binding assays for a panel of receptors. Studies on FMPA showed that it had binding affinities for the progesterone and glucocorticoid receptors that were similar to those of the parent compound, MPA, indicating that in this case, 9α-fluorination did not improve selectivity but did enhance efficacy. researchgate.net
Furthermore, evaluating systemic side effects is a critical part of the preclinical assessment. In the case of the steroidal antedrug methyl 9α-fluoroprednisolone-16-carboxylate, multiple topical applications did not produce the significant systemic side effects (such as reduction in thymus and adrenal weight) that were observed with prednisolone, highlighting its improved safety profile due to targeted metabolic inactivation. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Isolation, Purity Assessment, and Quantification
Chromatographic methods are fundamental in the analysis of fluorinated steroids like 15-Fluoropregn-4-ene-3,20-dione. These techniques separate the compound from complex mixtures, allowing for its accurate identification and measurement.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid compounds. nih.gov For fluorinated steroids, reversed-phase HPLC is commonly employed, often utilizing C18 or pentafluorophenyl (PFP) columns. nih.govhawachhplccolumn.com PFP columns can offer unique selectivity for halogenated compounds. hawachhplccolumn.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. lcms.cz A developed reversed-phase HPLC (RP-HPLC) method for pregn-4-ene-3,20-dione utilized a C18 column with a mobile phase of methanol and water (75:25, v/v) and UV detection at 254 nm. researchgate.net This method demonstrated good linearity and precision, with limits of detection and quantitation of 10 and 20 ng/mL, respectively. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, valued for its high chromatographic resolution, which is essential for separating steroid isomers. nih.govmdpi.com Due to the low volatility of steroids, derivatization is often required prior to GC-MS analysis to improve their chromatographic behavior. nih.govrestek.comrestek.com This technique provides highly characteristic mass spectra that are useful for confident identification. mdpi.com For many steroid analyses, a capillary GC column with a 100% dimethylpolysiloxane stationary phase is used due to its high-temperature stability, which is necessary to elute high molecular weight steroids. restek.comrestek.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become a ubiquitous and highly sensitive method for the quantitative analysis of organic molecules, including steroids, in complex matrices. rsc.orgchromatographyonline.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org LC-MS/MS methods can be developed to be highly specific and require minimal sample preparation, making them suitable for high-throughput analysis. nih.gov For fluorinated compounds, LC-MS can offer the sensitivity and selectivity needed to resolve numerous analytes in complex matrices. chromatographyonline.com The use of techniques like selected reaction monitoring (SRM) allows for precise quantification even at very low concentrations. researchgate.net Fluoride-assisted LC-MS/MS has been shown to dramatically improve the sensitivity for certain compounds without the need for derivatization. nih.gov
Table 1: Comparison of Chromatographic Techniques for Steroid Analysis
| Technique | Principle | Advantages | Considerations | Common Applications |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. researchgate.net | Robust, cost-effective, good for purity assessment. researchgate.net | Lower sensitivity compared to MS, requires chromophore. | Routine quality control, purity checks. researchgate.net |
| GC-MS | Separation of volatile compounds, detection by mass. nih.govmdpi.com | High resolution for isomers, provides structural information. mdpi.com | Requires derivatization for non-volatile compounds like steroids. nih.gov | Steroid profiling in urine, metabolomics. nih.govmdpi.comnih.gov |
| LC-MS/MS | Separation by LC, highly selective detection by tandem MS. rsc.org | High sensitivity and specificity, suitable for complex matrices. rsc.orgnih.gov | Matrix effects can influence quantification. researchgate.net | Bioanalysis, pharmacokinetic studies, trace level quantification. nih.govresearchgate.net |
Application in Complex Biological Matrices for Preclinical Studies
Analyzing 15-Fluoropregn-4-ene-3,20-dione in complex biological matrices such as animal tissues, biological fluids (e.g., plasma, urine), and cell culture media is essential for preclinical research. These studies help to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The analytical methods must be robust enough to handle the inherent complexity and variability of these matrices. Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed.
For instance, in preclinical studies of other fluorinated progestins, tissue distribution has been examined in animal models to assess uptake in target organs like the uterus and mammary tumors. nih.gov These studies often involve the administration of the compound to animals, followed by the collection of various tissues and fluids at different time points. The concentration of the compound in these samples is then determined using a validated analytical method, typically LC-MS/MS, due to its high sensitivity and specificity. The results of such studies are crucial for evaluating the potential of the compound for further development.
Isotopic Labeling Strategies for Metabolic Tracing and Biodistribution Studies in Research Models
Isotopic labeling is a powerful technique used to trace the fate of a molecule within a biological system. wikipedia.org By replacing one or more atoms of 15-Fluoropregn-4-ene-3,20-dione with their heavier, stable isotopes (e.g., ¹³C) or radioactive isotopes (e.g., ¹⁴C, ¹⁸F), researchers can track the compound and its metabolites through various metabolic pathways. wikipedia.orgnumberanalytics.com
¹⁴C Labeling: Carbon-14 is a commonly used radioisotope for metabolic studies. The parent compound, pregn-4-ene-3,20-dione, has been labeled with ¹⁴C at the C4 position (Pregn-4-ene-3,20-dione-4-¹⁴C) for use in research. nih.gov This allows for the tracking of the steroid backbone through metabolic processes. The detection of ¹⁴C-labeled compounds is typically achieved through liquid scintillation counting or autoradiography.
¹⁸F Labeling: For fluorinated compounds like 15-Fluoropregn-4-ene-3,20-dione, labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is particularly valuable for in vivo imaging studies using Positron Emission Tomography (PET). nih.govnih.gov PET allows for the non-invasive visualization and quantification of the biodistribution of the ¹⁸F-labeled compound in real-time. nih.gov This technique has been used to evaluate other ¹⁸F-labeled progestins for their potential to image progesterone (B1679170) receptor-positive tumors. nih.gov The synthesis of ¹⁸F-labeled steroids often involves nucleophilic fluorination reactions. nih.gov The metabolic stability of the C-¹⁸F bond is a critical factor in the design of such radiotracers to avoid defluorination in vivo. ucl.ac.uk
The use of stable isotopes, such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N, in conjunction with mass spectrometry or NMR, provides a non-radioactive alternative for metabolic studies. researchgate.netnumberanalytics.comnih.gov This approach allows for the elucidation of metabolic pathways and can aid in the identification of unknown metabolites. nih.gov
Future Research Avenues and Translational Perspectives in Fluorinated Steroid Chemistry
Development of Novel and Highly Selective Fluorination Reagents and Methodologies
The precise introduction of a fluorine atom at the C15 position of the pregnane (B1235032) skeleton, as in 15-Fluoropregn-4-ene-3,20-dione, presents a significant synthetic challenge. Future progress in this area hinges on the development of more advanced and selective fluorination techniques.
Historically, the synthesis of fluorinated steroids relied on often hazardous reagents like perchloryl fluoride (B91410) (ClO3F) and trifluoroacetyl hypofluorite (B1221730) (CF3COOF). nih.gov Modern advancements have provided safer and more selective alternatives. Electrophilic fluorinating agents of the N-F class, such as Selectfluor®, have become industry standards for the production of many commercially available fluorosteroids. nih.govref.ac.ukgoogle.com These reagents offer improved safety and handling, making the synthesis of compounds like 6-fluorosteroids more efficient. nih.gov
However, achieving high regio- and stereoselectivity at less reactive positions like C15 requires further innovation. Current research is focused on several promising areas:
Transition Metal-Catalyzed Fluorination: The use of transition metals like palladium and copper to catalyze fluorination reactions is a rapidly advancing field. numberanalytics.com These methods hold the potential for direct C-H fluorination, obviating the need for pre-functionalization of the steroid nucleus and offering novel pathways to previously inaccessible fluorinated steroids.
Photoredox Catalysis: This approach utilizes light to initiate fluorination reactions under mild conditions, offering a high degree of control and selectivity.
Enzymatic Fluorination: While nature does not naturally produce fluorinated steroids, the engineering of enzymes to perform selective fluorination could provide unparalleled precision. blogspot.com This biomimetic approach could lead to highly efficient and environmentally friendly syntheses.
Novel Fluorinating Reagents: The development of new reagents with tailored reactivity and selectivity continues to be a priority. For instance, tetrabutylammonium (B224687) difluorodimethylphenylsilicate (TAMPS) has been explored for the synthesis of steroidal 3-fluoroderivatives. researchgate.net The design of reagents that can navigate the complex steric and electronic landscape of the steroid core is crucial for accessing specific isomers of compounds like 15-Fluoropregn-4-ene-3,20-dione.
A comparative look at different fluorination methodologies highlights the evolution in the field:
| Methodology | Reagents | Advantages | Challenges |
| Early Electrophilic Fluorination | Perchloryl fluoride, Trifluoroacetyl hypofluorite | Effective for certain fluorinations | Hazardous, lack of selectivity |
| Modern Electrophilic Fluorination | Selectfluor®, N-Fluoropyridinium salts | Safer, commercially available, good for activated positions | Limited regioselectivity for unactivated C-H bonds |
| Nucleophilic Fluorination | Tetrabutylammonium fluoride (TBAF) | High yields and selectivity for specific precursors | Requires pre-functionalization of the substrate |
| Transition Metal-Catalyzed Fluorination | Palladium, Copper catalysts | Potential for direct C-H fluorination, high selectivity | Catalyst development and optimization |
| Enzymatic Fluorination | Engineered fluorinases | High regio- and stereoselectivity, green chemistry | Enzyme design and stability |
Exploration of New Biological Targets and Therapeutic Applications for Fluorinated Steroids
The introduction of fluorine can significantly alter the biological activity of a steroid by modifying its binding affinity to receptors, its metabolic stability, and its pharmacokinetic profile. numberanalytics.com While the parent compound, progesterone (B1679170), primarily targets the progesterone receptor, 15-Fluoropregn-4-ene-3,20-dione could exhibit a novel spectrum of biological activities.
Fluorinated corticosteroids are widely used as potent anti-inflammatory agents in conditions like asthma, dermatitis, and rheumatism. uaeu.ac.aedrugbank.com The fluorine atom often enhances glucocorticoid receptor binding and reduces mineralocorticoid activity. For example, Fluticasone (B1203827), a trifluorinated corticosteroid, is a potent anti-inflammatory used in the treatment of asthma and allergic rhinitis. medex.com.bdwikipedia.org
Future research into the therapeutic applications of novel fluorinated steroids like 15-Fluoropregn-4-ene-3,20-dione should explore a wider range of biological targets:
Neurosteroid Activity: Steroids have profound effects on the central nervous system. Investigating the interaction of 15-Fluoropregn-4-ene-3,20-dione with GABA-A receptors, NMDA receptors, and other neuronal targets could reveal potential applications in anxiety, depression, and neurodegenerative diseases.
Anticancer Properties: Certain fluorinated steroids have shown promise as anticancer agents. Research could focus on the ability of 15-Fluoropregn-4-ene-3,20-dione to modulate signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.
Cardioprotective Effects: The influence of steroids on the cardiovascular system is well-documented. Exploring the effects of novel fluorinated progestins on cardiac function and vascular health could lead to new therapies for heart disease.
PET Imaging Agents: The incorporation of the positron-emitting isotope ¹⁸F into steroids allows for their use as imaging agents in Positron Emission Tomography (PET). uaeu.ac.aeresearchgate.net An ¹⁸F-labeled version of 15-Fluoropregn-4-ene-3,20-dione could be developed to visualize and quantify the distribution of its target receptors in vivo, aiding in disease diagnosis and drug development.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Mechanistic Research
To fully understand the biological effects of 15-Fluoropregn-4-ene-3,20-dione, a systems-level approach is necessary. The integration of "omics" technologies, such as metabolomics and proteomics, can provide a comprehensive view of the molecular changes induced by this novel compound. mdpi.comnih.gov
Metabolomics , the large-scale study of small molecules (metabolites), can reveal how 15-Fluoropregn-4-ene-3,20-dione alters metabolic pathways. nih.govresearchgate.netbenthamscience.com For example, a metabolomic study of inhaled fluticasone furoate revealed subtle but significant changes in the metabolome, providing insights into its systemic anti-inflammatory activity. nih.gov By applying similar techniques to preclinical models treated with 15-Fluoropregn-4-ene-3,20-dione, researchers can:
Identify biomarkers of drug efficacy and toxicity.
Elucidate the mechanism of action by observing changes in relevant metabolic pathways.
Understand inter-individual variability in drug response. nih.gov
Proteomics , the study of the entire set of proteins expressed by a cell or organism, can identify the protein targets of 15-Fluoropregn-4-ene-3,20-dione and the downstream signaling pathways it modulates. nih.gov A proteomic analysis of a mouse model of asthma exacerbation identified STAT1 as a key regulator and a potential therapeutic target. frontiersin.org This type of analysis for 15-Fluoropregn-4-ene-3,20-dione could:
Discover novel protein binding partners.
Map the signaling cascades affected by the compound.
Provide a deeper understanding of its pharmacological effects.
The integration of these omics datasets can provide a powerful, multi-faceted understanding of the biological impact of novel fluorinated steroids. nih.gov
| Omics Technology | Application in Fluorinated Steroid Research | Potential Insights for 15-Fluoropregn-4-ene-3,20-dione |
| Genomics | Identifying genetic variants that influence drug response. nih.gov | Understanding genetic predispositions to efficacy or adverse effects. |
| Transcriptomics | Measuring changes in gene expression following drug treatment. nih.gov | Identifying genes and pathways regulated by the compound. |
| Proteomics | Quantifying changes in protein levels and post-translational modifications. frontiersin.org | Discovering direct and indirect protein targets and signaling networks. |
| Metabolomics | Profiling changes in endogenous small molecule metabolites. nih.gov | Elucidating metabolic mechanisms of action and identifying biomarkers. |
Advanced Computational Approaches for Rational Design and Virtual Screening of Novel Fluorinated Steroid Derivatives
The development of new fluorinated steroids can be significantly accelerated through the use of advanced computational methods. nih.gov These in silico techniques allow for the rational design and virtual screening of large libraries of compounds, prioritizing those with the highest potential for desired biological activity. mdpi.comnih.govmdpi.com
Molecular Docking simulations can predict how 15-Fluoropregn-4-ene-3,20-dione and its derivatives bind to specific protein targets. mdpi.com By modeling the interactions between the steroid and the amino acid residues of a receptor's binding pocket, researchers can estimate the binding affinity and predict whether a compound will act as an agonist or antagonist. This approach has been successfully used to design high-potency nonsteroidal glucocorticoid agonists. nih.gov
Virtual Screening allows for the rapid computational assessment of thousands or even millions of virtual compounds. nih.govacs.org By applying filters based on drug-like properties (e.g., Lipinski's rule of five) and predicted binding affinity, the most promising candidates can be selected for synthesis and biological testing. This significantly reduces the time and cost associated with drug discovery.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of fluorinated steroids with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.
The future of fluorinated steroid design will likely involve a synergistic combination of these computational approaches with synthetic chemistry and biological testing. This iterative cycle of design, synthesis, and testing will be crucial for unlocking the full therapeutic potential of compounds like 15-Fluoropregn-4-ene-3,20-dione and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
